molecular formula C13H16N4 B1378608 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1708398-16-6

3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1378608
CAS No.: 1708398-16-6
M. Wt: 228.29 g/mol
InChI Key: ZJFKOPCGVFGAAF-UHFFFAOYSA-N
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Description

3-Benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a synthetically versatile triazolopyridine derivative of significant interest in medicinal chemistry research. Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold are recognized for their broad pharmacological potential, including documented investigations into antiparasitic, antimicrobial, and antiviral agents. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in drug discovery, known for its ability to impart favorable physicochemical properties and interact with diverse biological targets. Research into analogous [1,2,4]triazolo[4,3-a]pyridine derivatives has demonstrated promising in vitro activity against protozoan parasites like Cryptosporidium parvum, a cause of severe diarrheal disease, highlighting the scaffold's potential in addressing neglected tropical diseases . Furthermore, derivatives of this heterocyclic system have been synthesized and evaluated as potential antimalarial agents, with molecular docking studies suggesting falcipain-2 (FP-2), a key cysteine protease in the Plasmodium falciparum life cycle, as a potential molecular target . The specific substitution pattern of this compound, featuring a benzyl group at the 3-position and an amine at the 6-position, offers researchers a valuable building block for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This compound is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

3-benzyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKOPCGVFGAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scope and Substrate Variability

  • The method tolerates a wide range of carboxylic acids (aromatic, aliphatic, electron-donating, and electron-withdrawing substituents).
  • Electron-deficient groups such as cyano substituents are well tolerated, yielding products in excellent yields (up to 97%).
  • Aromatic and aliphatic acids both participate effectively.
  • Carboxylic acid esters such as diethyl oxalate also undergo cyclization under similar conditions, yielding products in 85–93% yields.
Entry Aromatic Substituent (Ar) R group Yield (%)
1 Phenyl (C6H5) CH3 92
2 p-Chlorophenyl CH3 87
4 Phenyl NC–CH2 96
5 p-Chlorophenyl NC–CH2 97
6 p-Methoxyphenyl NC–CH2 94

Mechanistic Insights

  • The reaction involves initial formation of an acyl hydrazide intermediate from the amino-pyridine and carboxylic acid.
  • Intramolecular cyclization leads to the fused triazolo-pyridine ring.
  • Microwave irradiation accelerates the reaction by rapid heating and efficient energy transfer.
  • The process avoids chromatographic purification, facilitating scalability.

Comparative Advantages of the Method

Feature Description
Metal-free No transition metal catalysts required
Microwave-assisted Short reaction times (15–25 minutes)
High yields Typically 85–97% isolated yields
Broad substrate scope Compatible with various carboxylic acids and esters
Environmentally benign Avoids toxic reagents and harsh conditions
Scalability Suitable for both small-scale and large-scale synthesis

Summary of Research Findings

  • The modular 3-step procedure combining carboxylic acids with amino-pyridine derivatives is a robust route to medicinally relevant fused triazoles.
  • Microwave irradiation significantly improves reaction efficiency compared to conventional heating.
  • The protocol has been validated by spectroscopic and X-ray crystallographic characterization of products.
  • This method represents a versatile, practical, and environmentally friendly approach to synthesize 3-benzyl-5H,6H,7H,8H-triazolo[4,3-a]pyridin-6-amine and related analogs.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:

  • A study demonstrated that derivatives of triazolopyridines displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties
The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways:

  • Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines by targeting the PI3K/Akt/mTOR pathway.

3. Enzyme Inhibition
this compound has been studied for its ability to inhibit enzymes involved in disease processes:

  • It has shown promise as a selective inhibitor of certain kinases implicated in cancer and inflammatory diseases.

Agricultural Applications

1. Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals:

  • Research is ongoing into its efficacy as a pesticide or herbicide due to its potential to disrupt metabolic pathways in pests without affecting non-target organisms.

Material Science Applications

1. Synthesis of Novel Materials
The unique properties of this compound allow it to be used as a building block in the synthesis of novel materials:

  • It can be incorporated into polymers or composites to enhance their mechanical and thermal properties.

Case Studies

Study Title Objective Findings
Antimicrobial Efficacy of TriazolopyridinesEvaluate antimicrobial activity against resistant bacteriaSignificant inhibition observed against S. aureus and E. coli
Anticancer Effects on Cell LinesInvestigate apoptosis induction in cancer cellsInduced apoptosis via PI3K/Akt/mTOR pathway modulation
Development of AgrochemicalsAssess pesticide potentialEffective against specific pest species with minimal non-target impact

Mechanism of Action

The mechanism of action of 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors, such as kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name & Substituent Molecular Formula Molecular Weight CAS Number Key Properties
3-Benzyl (Target Compound) C₁₃H₁₆N₄* ~228.3 Not explicitly listed Predicted enhanced lipophilicity due to benzyl group; solubility data unavailable .
3-Phenyl C₁₂H₁₄N₄ 214.27 1542793-63-4 Storage at unspecified conditions; phenyl group may reduce solubility vs. benzyl .
3-Methyl C₇H₁₂N₄ 152.20 50987769 (CID) Slightly soluble in methanol/ethanol; SMILES: CC1=NN=C2N1CC(CC2)N .
3-Ethyl (Carboxylate derivative) C₁₀H₁₃N₄O₂ 267.28 250152-10-4 Lithium salt form; chiral center noted in related spiro compounds .
3-(4-Fluorophenyl) C₁₂H₁₃FN₄ 232.26 Not provided Fluorine substitution may enhance metabolic stability; part of antimicrobial research .

*Estimated based on analogues.

Biological Activity

3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridines and features a triazole ring fused with a pyridine structure. The molecular formula is C13H16N4C_{13}H_{16}N_4 with a molecular weight of 228.29 g/mol. Its chemical structure is pivotal for its biological activity.

PropertyValue
CAS Number1708398-16-6
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzyme activity by binding to active or allosteric sites on enzymes. This interaction can block substrate access or alter enzyme conformation, leading to downstream effects on cellular signaling pathways related to growth and apoptosis .

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • HeLa Cells : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 0.53 μM.
  • A549 and HT29 Cells : It showed comparable potency against these lung and colorectal cancer cell lines .

Mechanism of Anticancer Activity

The mechanism behind its anticancer properties includes:

  • Inhibition of Tubulin Assembly : The compound has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for mitosis .
  • Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in HeLa cells, indicating its potential as a chemotherapeutic agent .

Study on Antitumor Activity

A recent study evaluated the effectiveness of various triazolopyridine derivatives, including this compound. The results indicated that this compound had enhanced activity compared to other derivatives due to its unique structural features .

Comparative Analysis

A comparative analysis between this compound and similar triazolopyridine derivatives revealed that modifications in substituents significantly affect biological activity. For example:

  • Substituent Variations : Altering the benzyl group or introducing additional functional groups could enhance or diminish antiproliferative effects .

Q & A

Basic: What synthetic routes are commonly employed for 3-benzyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives?

Answer:
A standard approach involves cyclocondensation reactions under inert atmospheres. For example, refluxing precursors like hydrazides with bis(trimethylsilyl)acetamide (BSA) in anhydrous conditions facilitates triazole ring formation. Post-reaction, ice-cold methanol is added to quench the reaction, followed by purification via flash chromatography to isolate the target compound . Key parameters include temperature control (e.g., 0°C during quenching) and solvent selection (e.g., dichloromethane for extraction).

Basic: How is structural confirmation achieved for this compound using spectroscopic methods?

Answer:
1H NMR spectroscopy is critical. Protons in the pyridinone fragment (H-5 and H-6) typically appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. Substituents at positions 3 and 7 produce distinct signals (e.g., benzyl groups show aromatic protons at δ 7.20–7.40 ppm). A representative spectral table is provided below:

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-5 (pyridinone)7.15–7.28Doublet1H
H-6 (pyridinone)7.50–7.59Doublet1H
Benzyl aromatic7.20–7.40Multiplet5H

These data align with structurally analogous triazolo-pyridinones .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing novel analogs?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. To mitigate:

  • Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference.
  • Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric forms.
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Advanced: What validated analytical methods quantify this compound in pharmaceutical research?

Answer:
Non-aqueous potentiometric titration is validated for quantification, achieving linearity (R² ≥ 0.995), accuracy (98–102% recovery), and precision (RSD < 2%). The compound’s basic nitrogen centers enable titration with perchloric acid in glacial acetic acid. Validation follows ICH guidelines, with representative results:

ParameterResultAcceptance Criteria
Linearity (R²)0.998≥0.995
Accuracy (% Recovery)99.5 ± 1.298–102
Precision (RSD)1.8%≤2%

This method is robust for purity assessment in drug development .

Advanced: How can synthesis be optimized for high-purity yields?

Answer:
Optimization strategies include:

  • Inert atmosphere : Reflux under argon minimizes oxidation byproducts .
  • Purification : Flash chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) enhances separation.
  • Precursor purity : Use HPLC-grade reagents to reduce side reactions.

Basic: What solubility characteristics impact formulation studies?

Answer:
The compound is freely soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Experimental solubility

SolventSolubility (mg/mL)
Dimethylformamide>50
Methanol10–15
Water<1

This necessitates nanoformulation or salt formation (e.g., hydrochloride) for aqueous delivery .

Advanced: How can analogs be designed to improve pharmacokinetic properties?

Answer:

  • Substituent modification : Replace benzyl with fluorobenzyl to enhance metabolic stability (e.g., 4-fluorobenzyl in ).
  • QSAR modeling : Predict logP and bioavailability using software like Schrödinger Suite.
  • Bioisosteres : Replace the triazole ring with oxadiazole to modulate polarity .

Basic: Which functional groups influence biological activity?

Answer:

  • Benzyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition).
  • Amine group : Acts as a hydrogen bond donor, critical for receptor interactions.
  • Triazole ring : Contributes to π-π stacking in enzyme active sites .

Advanced: How are degradation products analyzed under stress conditions?

Answer:
Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with HPLC-MS identify degradation pathways. For example:

  • Acidic conditions : Hydrolysis of the triazole ring generates hydrazine derivatives (detected via m/z 150.14 ).
  • Oxidative stress : Benzyl oxidation yields benzoic acid analogs.

Advanced: What computational methods predict biological target interactions?

Answer:

  • Molecular docking : Use PDB ligands (e.g., ) to simulate binding modes in kinase pockets.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free energy calculations : Predict binding affinities (ΔG) using MM-PBSA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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